(2Z,5Z)-5-benzylidene-3-(3-methylphenyl)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one
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Overview
Description
(2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the thiazolidinone family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of appropriate aldehydes and amines with thiazolidinone precursors. The reaction conditions often include:
Solvents: Common solvents such as ethanol or methanol.
Catalysts: Acidic or basic catalysts to facilitate the condensation reaction.
Temperature: Reactions are usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processes: Small-scale production using batch reactors.
Continuous Processes: Large-scale production using continuous flow reactors for higher efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the imine group to amine.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is studied for its potential as a building block for more complex molecules.
Biology
Biologically, thiazolidinones are known for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities and is of interest for drug development.
Medicine
In medicine, compounds like (2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE are explored for their therapeutic potential in treating various diseases.
Industry
Industrially, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Interference with signaling pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-3-(PHENYLMETHYL)-2-[(PHENYLMETHYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
- (2Z,5Z)-3-(4-METHYLPHENYL)-2-[(4-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE
Uniqueness
(2Z,5Z)-3-(3-METHYLPHENYL)-2-[(3-METHYLPHENYL)IMINO]-5-(PHENYLMETHYLIDENE)-1,3-THIAZOLIDIN-4-ONE is unique due to its specific substitution pattern on the aromatic rings, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinones.
Properties
Molecular Formula |
C24H20N2OS |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
(5Z)-5-benzylidene-3-(3-methylphenyl)-2-(3-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20N2OS/c1-17-8-6-12-20(14-17)25-24-26(21-13-7-9-18(2)15-21)23(27)22(28-24)16-19-10-4-3-5-11-19/h3-16H,1-2H3/b22-16-,25-24? |
InChI Key |
MUMLDJWDJQPOPO-HNYZTYFESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)N=C2N(C(=O)/C(=C/C3=CC=CC=C3)/S2)C4=CC=CC(=C4)C |
Canonical SMILES |
CC1=CC(=CC=C1)N=C2N(C(=O)C(=CC3=CC=CC=C3)S2)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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